molecular formula C7H7N3 B3356334 1,4-Dihydropyrido[3,2-c]pyridazine CAS No. 65847-63-4

1,4-Dihydropyrido[3,2-c]pyridazine

Cat. No.: B3356334
CAS No.: 65847-63-4
M. Wt: 133.15 g/mol
InChI Key: GOVPIENEWFJVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydropyrido[3,2-c]pyridazine is a sophisticated nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This fused bicyclic structure incorporates both a 1,4-dihydropyridine core and a pyridazine ring, a combination that presents a privileged scaffold for interaction with various biological targets. Researchers value this core structure for its potential in designing novel bioactive molecules . Compounds based on the 1,4-dihydropyridine (1,4-DHP) framework are extensively investigated for their wide spectrum of pharmacological activities. The 1,4-DHP nucleus is a well-documented pharmacophore in commercially available drugs, primarily known for its role as a calcium channel blocker in medications like nifedipine and amlodipine . Beyond cardiovascular applications, recent research explores the potential of 1,4-DHP derivatives in diverse therapeutic areas, including as anticancer agents, MKK4 inhibitors for liver regeneration, and antimicrobials . The integration of the pyridazine ring, a diazine with two adjacent nitrogen atoms, further expands the potential of this molecule. Pyridazine derivatives are recognized for their varied pharmacological actions, such as anticonvulsant, anti-inflammatory, and antimicrobial activities . This compound is provided as a high-purity material strictly for research applications in early-stage drug discovery and chemical biology. It serves as a key intermediate for synthesizing more complex molecules and is a valuable template for structure-activity relationship (SAR) studies. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1,4-dihydropyrido[3,2-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-7-6(8-4-1)3-5-9-10-7/h1-2,4-5,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVPIENEWFJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NNC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496702
Record name 1,4-Dihydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65847-63-4
Record name 1,4-Dihydropyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydropyrido[3,2-c]pyridazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Hantzsch reaction, which is a multi-component reaction, can be employed to construct the 1,4-dihydropyridine core . This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction times and waste generation .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyrido[3,2-c]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazine derivatives .

Comparison with Similar Compounds

Structural Analogues

1,4-Dihydropyridazino[4,3-c]azepines (16)
  • Structure : Pyridazine fused with an azepine ring.
  • Synthesis: Formed via hydrazine hydrate treatment of pyrano[3,2-c]azepines under acidic conditions (53–65% yields) .
  • Key Differences : The azepine ring introduces conformational flexibility, which may influence reactivity compared to the rigid pyrido-pyridazine system. Oxidation of these derivatives yields aromatized pyridazines (18), a process less commonly observed in 1,4-dihydropyrido[3,2-c]pyridazine .
3,6-Dihydrofuro[3,4-c]pyridazine (10)
  • Structure : Furan-fused pyridazine.
  • Synthesis : Achieved via Zn(Cu)-mediated cyclization of furyldihalohydrazones (25% yield) .
  • Key Differences : The oxygen atom in the furan ring alters electronic properties, reducing stability compared to nitrogen-rich analogs like this compound .

Functional Analogues

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Derivatives
  • Structure : Bicyclic dione system with a pyrazine ring.
  • Application : Act as KRAS covalent inhibitors for cancer therapy (e.g., MICs < 10 µM against KRAS-mutant cell lines) .
  • Key Differences: The dione moiety enhances electrophilicity, enabling covalent binding to KRAS, a feature absent in non-dione derivatives like this compound .
5,7-Di(thiophen-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione (5, 6)
  • Structure : Pyrrolo-pyridazine diones with thiophene substituents.
  • Key Differences : Thiophene groups confer π-conjugation, enabling optoelectronic applications, unlike the simpler this compound .

Q & A

Q. What are the established synthetic methodologies for 1,4-dihydropyrido[3,2-c]pyridazine, and how do reaction conditions influence yield?

The synthesis typically involves condensation of hydrazine with 1,4-diketones or their equivalents. For example, hydrazine reacts with 1,4-diketones under reflux in ethanol or acetic acid to form dihydropyridazines, which can be oxidized to pyridazines . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (70–100°C), and stoichiometric ratios. reports yields of 75–89% for derivatives via multicomponent reactions (MCRs) using aldehydes and indandione, highlighting the importance of catalytic acid (e.g., p-TsOH) and microwave-assisted heating to reduce side reactions .

Q. How is crystallographic data for this compound derivatives validated?

X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is standard. The software resolves hydrogen bonding patterns and π-π stacking interactions critical for confirming molecular geometry. For example, torsion angles and bond distances in the pyridazine ring are validated against Cambridge Structural Database (CSD) entries to ensure accuracy. emphasizes iterative refinement cycles and R-factor convergence (<5%) as quality indicators .

Q. What spectroscopic techniques are optimal for characterizing this compound derivatives?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., NH at δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm).
  • IR : Stretching vibrations at 1650–1700 cm1^{-1} confirm C=O groups.
  • UV-Vis : Conjugation in the heterocyclic ring leads to λmax at 250–300 nm, validated against TD-DFT calculations () .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for this compound derivatives?

Derivatives with MICs >200 mg/L against P. aeruginosa and E. coli () may lack target specificity. Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to bacterial enzymes (e.g., DNA gyrase). For instance, introducing electron-withdrawing groups (e.g., -NO2_2) at position 3 enhances electrostatic interactions, as shown in virtual screening studies .

Q. What strategies optimize regioselectivity in cycloaddition reactions involving this compound?

Inverse-electron-demand Diels-Alder (IEDDA) reactions require electron-deficient dienophiles (e.g., tetrazines) and precise temperature control. demonstrates that 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine reacts with indole derivatives at 80°C in toluene, achieving >90% regioselectivity for the 1,2-adduct. DFT studies rationalize this via frontier molecular orbital (FMO) analysis .

Q. How do structural modifications impact the electrochemical properties of this compound?

Substituents at positions 2 and 5 alter redox potentials. Cyclic voltammetry (CV) of 3-hydroxy-4-oxo derivatives shows reversible oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with HOMO energies calculated via the P method ( ). Electron-donating groups (e.g., -OCH3_3) lower oxidation potentials, enhancing charge-transfer capabilities .

Methodological Considerations

Q. Designing experiments to analyze reaction mechanisms in pyridazine ring formation

  • Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS.
  • Isotopic labeling : Use 15N^{15}N-hydrazine to track N-incorporation into the ring ().
  • Theoretical validation : Compare activation energies (B3LYP/6-31G*) for proposed pathways (e.g., stepwise vs. concerted) .

Q. Addressing discrepancies in antimicrobial data

  • Replicate assays : Use CLSI guidelines with triplicate measurements.
  • Check solubility : Poor aqueous solubility (logP >3) may artificially inflate MICs. Use DMSO controls.
  • SAR analysis : Correlate substituent Hammett constants (σ) with activity trends () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dihydropyrido[3,2-c]pyridazine
Reactant of Route 2
1,4-Dihydropyrido[3,2-c]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.